Azaspiracid-2

Vue d'ensemble

Description

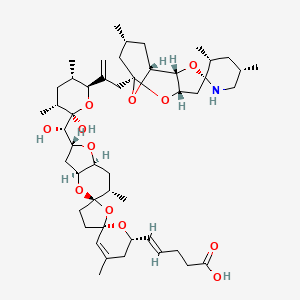

Azaspiracid-2 (AZA-2) is an organic molecular entity . It is one of the most abundant azaspiracids in nature .

Synthesis Analysis

The naturally occurring but scarce marine neurotoxins azaspiracids-1, -2, and -3 have been synthesized from five key building blocks by a convergent strategy that involved dithiane and Stille coupling reactions . The revised structures of this compound and -3 have been confirmed through the total syntheses of the two compounds .Molecular Structure Analysis

This compound has a molecular formula of C48H73NO12 . Its average mass is 856.093 Da and its monoisotopic mass is 855.513306 Da . It has 20 of 20 defined stereocentres .Chemical Reactions Analysis

The ABCD fragments of azaspiracids were constructed through a cascade reaction involving deprotection/self-assembly of the precursors, while the FGHI fragment was forged by a neodymium triflate-induced cyclization . The final ring closure (ring G) was achieved, after the union of all fragments, through an iodoetherification reaction followed by reductive removal of the facilitating iodine residue .Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, an index of refraction of 1.588, and a molar refractivity of 227.1±0.4 cm3 . It has 13 hydrogen bond acceptors, 4 hydrogen bond donors, and 9 freely rotating bonds .Applications De Recherche Scientifique

Protection de l'environnement marin

Les azaspiracides (AZA), y compris l'Azaspiracid-2, ont été détectés dans diverses régions du monde depuis leur découverte en 1995 . Ces toxines ont eu des effets néfastes sur l'utilisation des ressources marines et la protection de l'environnement marin . Comprendre le comportement et l'impact de ces toxines peut aider au développement de stratégies de protection de l'environnement marin.

Production halieutique

Les AZA ont également eu un impact sur la production halieutique . La présence de ces toxines peut affecter la santé et la survie des espèces marines, influençant ainsi la productivité et la durabilité des pêcheries. La recherche sur les AZA peut donc contribuer à l'amélioration des pratiques de gestion des pêcheries.

Études de métabolisme in vivo

Les scientifiques ont mené des études complètes sur le métabolisme in vivo des AZA . Comprendre les voies métaboliques de ces toxines peut fournir des informations sur leurs effets biologiques et aider au développement de stratégies de détoxification.

Méthodes de synthèse in vitro

La recherche s'est également concentrée sur les méthodes de synthèse in vitro des AZA . Ces méthodes peuvent faciliter la production de ces toxines à des fins de recherche et contribuer au développement de technologies et de dispositifs de détection des AZA dans les échantillons environnementaux marins .

Mécanismes pathogènes

Des études sur les mécanismes pathogènes des AZA peuvent fournir des informations sur la façon dont ces toxines provoquent des maladies . Par exemple, les AZA peuvent affecter les dommages aux lysosomes des cellules du système immunitaire, affectant ainsi la fonction phagocytaire .

Toxicologie

La recherche sur la toxicologie des AZA peut contribuer à la compréhension de leurs effets sur la santé et au développement de stratégies de traitement . Par exemple, les AZA sont connus pour augmenter l'activité des déshydrogénases mitochondriales dans les hépatocytes

Safety and Hazards

Orientations Futures

In less than a decade since the identification of AZA1 in Irish shellfish, much progress has been made in the field of AZA research and its application to protecting the health of seafood consumers . Future development of rapid detection technologies and the invention of detection devices for AZAs in marine environmental samples are expected .

Mécanisme D'action

Target of Action

Azaspiracid-2 (AZA-2) is a marine biotoxin produced by the small dinoflagellate Azadinium spinosum . The primary target of AZA-2 is the hERG voltage-gated potassium channels . These channels play a crucial role in the electrical activity of many cells, including cardiac cells, where they contribute to the repolarization of the cell membrane potential during the cardiac action potential .

Mode of Action

AZA-2 interacts with its target, the hERG voltage-gated potassium channels, by inhibiting their function . This inhibition disrupts the normal flow of potassium ions through these channels, which can affect the electrical activity of the cells .

Biochemical Pathways

It has been suggested that aza-2 may affect ion channel activity . Ion channels are involved in a variety of cellular processes, including the regulation of the cell’s membrane potential, signal transduction, and the regulation of cell volume . Disruption of these processes can have downstream effects on various cellular functions .

Pharmacokinetics

It has been demonstrated that aza-2 can be absorbed into the bloodstream and distributed to various tissues and organs . The impact of these ADME properties on the bioavailability of AZA-2 is currently unknown .

Result of Action

It has been observed that aza-2 can alter the heart’s electrical activity, causing prolongation of pr intervals and the appearance of arrhythmias . These effects suggest that AZA-2 may have cardiotoxic effects .

Action Environment

The action of AZA-2 can be influenced by various environmental factors. For instance, AZA-2 is produced by Azadinium spinosum, which can be found in many coastal regions of western Europe, Northern Africa, South America, and North America . The global distribution of AZAs appears to correspond to the widespread occurrence of Azadinium . Furthermore, the synergistic effects of multiple toxins present in the natural marine environment can enhance the virulence of AZAs .

Propriétés

InChI |

InChI=1S/C48H73NO12/c1-26-16-34(11-9-10-12-40(50)51)55-44(21-26)13-14-47(61-44)32(7)19-35-36(58-47)20-38(54-35)43(52)48(53)33(8)18-29(4)41(60-48)30(5)23-45-22-27(2)17-37(56-45)42-39(57-45)24-46(59-42)31(6)15-28(3)25-49-46/h9,11,21,27-29,31-39,41-43,49,52-53H,5,10,12-20,22-25H2,1-4,6-8H3,(H,50,51)/b11-9+/t27-,28+,29+,31-,32+,33-,34-,35+,36+,37-,38-,39+,41+,42+,43+,44-,45+,46-,47-,48-/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTORKLPLHJXOOZ-PPWLEYITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)C=C(CC(O9)C=CCCC(=O)O)C)C)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H]3[C@H](C[C@@]4(O3)[C@@H](C[C@@H](CN4)C)C)O[C@](C1)(O2)CC(=C)[C@@H]5[C@H](C[C@H]([C@@](O5)([C@H]([C@H]6C[C@H]7[C@@H](O6)C[C@@H]([C@@]8(O7)CC[C@@]9(O8)C=C(C[C@H](O9)/C=C/CCC(=O)O)C)C)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H73NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80849595 | |

| Record name | Azaspiracid-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

856.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265996-92-7 | |

| Record name | Azaspiracid 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265996-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azaspiracid-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the known cellular targets of Azaspiracid-2?

A1: While the exact mechanism of action remains unclear, research indicates that AZA-2 can partially block voltage-gated sodium channels in human cells. [] This interaction could contribute to the neurotoxic effects observed in animal models. Further research is needed to fully elucidate the link between AZA-2 and its effects on ion channels.

Q2: Does this compound impact cellular signaling pathways?

A2: Studies using cerebellar neurons revealed that AZA-2 and its methyl ester derivative increase the activity and phosphorylation of c-Jun N-terminal kinase (JNK). [] Inhibiting JNK effectively protected neurons from AZA-2 induced cytotoxicity, suggesting a crucial role of this signaling pathway in AZA-2 toxicity.

Q3: How does this compound affect intracellular signaling molecules?

A3: Research shows that AZA-2 and its analog AZA-3 can increase intracellular cyclic adenosine monophosphate (cAMP) levels in human lymphocytes. [] Additionally, AZA-2 can elevate intracellular calcium concentrations by promoting calcium release from internal stores and influx from the extracellular environment. [] Interestingly, AZA-3, while not causing store depletion, can also induce calcium influx. These findings suggest a complex interplay between AZA-2 and intracellular signaling pathways.

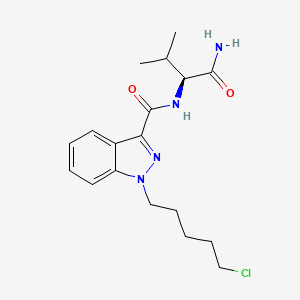

Q4: What is the molecular structure of this compound?

A4: this compound is a complex polyketide molecule with a unique bis-spiroacetal structure. It is structurally similar to Azaspiracid-1, differing only by the presence of a methyl group at the C-8 position. []

Q5: Have synthetic routes been developed for this compound?

A5: Yes, the total synthesis of AZA-2 has been achieved, confirming its revised structure. [, ] This 39-step synthesis represents a significant improvement over the initial 50-step synthesis of Azaspiracid-1. [] The successful synthesis of AZA-2 allows for further research into its biological activity and facilitates the development of analytical standards.

Q6: In which geographic locations has this compound been detected?

A6: AZA-2 has been identified in various regions globally, including Ireland, [] the Argentine Continental Shelf, [] New Caledonia, [] Morocco, [, ] Spain, [] Chile, [] and the Southeast Pacific. [] This widespread occurrence underscores the importance of monitoring AZA-2 levels in shellfish to ensure consumer safety.

Q7: What analytical methods are used to detect this compound in shellfish?

A7: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying AZA-2 in shellfish. [, , , , ] This highly sensitive and specific technique allows for the simultaneous detection of multiple marine toxins, including various Azaspiracid analogs, ensuring comprehensive shellfish safety monitoring.

Q8: What are the known toxic effects of this compound in humans?

A8: While human data is limited, AZA-2 is known to contribute to azaspiracid shellfish poisoning (AZP). [] Symptoms of AZP often resemble those of diarrhetic shellfish poisoning and can include nausea, vomiting, diarrhea, and abdominal pain. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-8-fluorotetrazolo[1,5-a]pyridine](/img/structure/B594189.png)

![tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B594195.png)

![6-Chlorofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B594201.png)